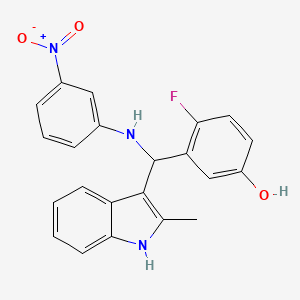
Egfr-IN-93
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-93 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-93 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-93 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy .
Scientific Research Applications
Egfr-IN-93 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating cancers with overexpressed or mutated EGFR.
Industry: Used in the development of new drugs and therapeutic strategies
Mechanism of Action
Egfr-IN-93 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Egfr-IN-93 is unique compared to other EGFR inhibitors due to its high specificity and potency. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor with improved efficacy against certain EGFR mutations.
Erlotinib: Another EGFR inhibitor with a different molecular structure and mechanism of action
This compound stands out due to its enhanced ability to penetrate cancer cells and its reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C22H18FN3O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-fluoro-3-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H18FN3O3/c1-13-21(17-7-2-3-8-20(17)24-13)22(18-12-16(27)9-10-19(18)23)25-14-5-4-6-15(11-14)26(28)29/h2-12,22,24-25,27H,1H3 |
InChI Key |
IRJXRBXIUOQCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)F)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















